Cas no 1706275-17-3 (N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide)

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide
- N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide
- 1706275-17-3
- AKOS025095762
- F6448-1360
- N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide
-
- インチ: 1S/C15H19N3O2S/c19-15(7-13-3-6-21-11-13)17-14-8-16-18(10-14)9-12-1-4-20-5-2-12/h3,6,8,10-12H,1-2,4-5,7,9H2,(H,17,19)
- InChIKey: WVEGUQMTVCDKOU-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(NC1C=NN(C=1)CC1CCOCC1)=O
計算された属性
- 精确分子量: 305.11979803g/mol
- 同位素质量: 305.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 84.4Ų
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6448-1360-2mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-3mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-5mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-4mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-20mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-30mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-100mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 100mg |
$248.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-2μmol |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-10mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 10mg |
$79.0 | 2023-05-18 | |
Life Chemicals | F6448-1360-75mg |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-3-yl)acetamide |
1706275-17-3 | 90%+ | 75mg |
$208.0 | 2023-05-18 |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamideに関する追加情報
Professional Introduction to N-(1-((tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl))-2-(thiophen-3-yl)acetamide and CAS No. 1706275-17-3
N-(1-((tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl))-2-(thiophen-3-yl)acetamide, identified by the CAS number 1706275-17-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both tetrahydro-2H-pyran and thiophen moieties within its structure suggests a unique combination of chemical properties that may contribute to its biological activity.
The tetrahydro-2H-pyran ring system is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, while the thiophen moiety is frequently incorporated into drug molecules due to its role as a bioisostere for other heterocyclic systems. This structural design allows for the exploration of diverse pharmacological targets, making N-(1-((tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl))-2-(thiophen-3-yl)acetamide a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The pyrazole and acetamide functional groups in this compound suggest potential interactions with enzymes such as kinases and proteases, which are often implicated in diseases such as cancer and inflammatory disorders. Preliminary computational studies have indicated that this molecule may exhibit inhibitory activity against certain kinases, making it a valuable scaffold for structure-based drug design.
The synthesis of N-(1-((tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl))-2-(thiophen-3-yl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the tetrahydro-2H-pyran ring via cyclization reactions, followed by the introduction of the pyrazole and thiophen units through nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes, improving both efficiency and scalability.
The biological evaluation of this compound has revealed intriguing results in preclinical studies. In vitro assays have demonstrated that N-(1-((tetrahydro-2H-pyran-4-yli...
1706275-17-3 (N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide) Related Products
- 2580096-26-8(rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)
- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)
- 1838653-58-9(1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)
- 2639417-37-9(3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)
- 2034384-19-3(tert-butyl N-{2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}carbamate)
- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)
- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)




